5-Hydroxy-2-vinylbenzaldehyde

Vue d'ensemble

Description

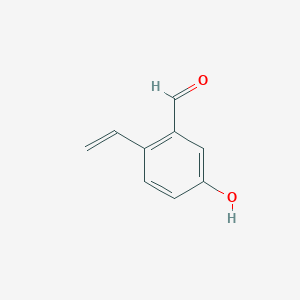

5-Hydroxy-2-vinylbenzaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of benzaldehyde, featuring a hydroxyl group at the 5-position and a vinyl group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-vinylbenzaldehyde typically involves the functionalization of benzaldehyde derivatives. One common method is the hydroxylation of 2-vinylbenzaldehyde using suitable oxidizing agents. Another approach involves the vinylation of 5-hydroxybenzaldehyde through palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The vinyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzaldehyde derivatives.

Applications De Recherche Scientifique

Organic Synthesis

5-Hydroxy-2-vinylbenzaldehyde serves as a versatile building block in organic synthesis due to its reactive aldehyde and vinyl functional groups. It can participate in various reactions, including:

- Condensation Reactions : This compound can undergo condensation with amines to form Schiff bases, which are valuable intermediates in organic synthesis.

- Michael Additions : Its vinyl group allows it to act as an electrophile in Michael addition reactions, facilitating the synthesis of more complex molecules.

Case Study: Synthesis of Schiff Bases

A study demonstrated the synthesis of several Schiff bases from this compound and various amines. The resulting compounds exhibited interesting properties, including potential biological activity against bacterial strains. The structures were confirmed using spectroscopic methods such as NMR and IR spectroscopy .

Catalysis

The catalytic properties of this compound derivatives have been explored in various reactions:

- Oxidation Reactions : Molybdenum complexes derived from this compound have shown effectiveness in catalyzing oxidation reactions, such as the epoxidation of olefins. For instance, a study highlighted the use of molybdenum complexes coordinated with ligands derived from this compound, demonstrating superior catalytic activity compared to other catalysts .

- Cross-Coupling Reactions : The compound can also be utilized in cross-coupling reactions involving transition metal catalysts, leading to the formation of biaryl compounds that are significant in pharmaceuticals and materials science.

Data Table: Catalytic Activity of Molybdenum Complexes

| Catalyst | Substrate | Reaction Type | Yield (%) |

|---|---|---|---|

| [MoO2(L)(H2O)] | Cyclooctene | Epoxidation | 73 |

| [MoO2(L)(MeOH)] | Linalool | Oxidation | 83 |

Research has indicated that derivatives of this compound possess notable biological activities:

- Antimicrobial Properties : Compounds synthesized from this aldehyde have been tested for antibacterial and antifungal activities. For example, certain derivatives showed promising results against various pathogenic strains, indicating their potential use as antimicrobial agents .

- Photochromic Materials : Some studies have investigated the use of this compound in photochromic applications, where its derivatives can change color upon exposure to light, making them suitable for use in smart materials and sensors.

Case Study: Antimicrobial Activity

In a comparative study, several synthesized compounds derived from this compound were screened for antimicrobial activity. Results indicated that specific structural modifications enhanced their effectiveness against both Gram-positive and Gram-negative bacteria .

Mécanisme D'action

The mechanism of action of 5-Hydroxy-2-vinylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and vinyl groups enable it to participate in hydrogen bonding, π-π interactions, and covalent bonding with target molecules. These interactions can modulate biological pathways and chemical reactions, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-5-vinylbenzaldehyde: Similar structure but different position of hydroxyl and vinyl groups.

5-Hydroxy-2-methoxybenzaldehyde: Contains a methoxy group instead of a vinyl group.

5-Hydroxy-2-nitrobenzaldehyde: Contains a nitro group instead of a vinyl group.

Activité Biologique

5-Hydroxy-2-vinylbenzaldehyde (C9H8O2) is an organic compound belonging to the benzaldehyde family, characterized by a hydroxyl group at the 5-position and a vinyl group at the 2-position. This compound has garnered interest due to its diverse biological activities, mechanisms of action, and potential applications in various fields including medicine and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C9H8O2

- Molecular Weight : 148.16 g/mol

- Structure : The compound consists of a benzene ring with a hydroxyl (-OH) group and a vinyl (-CH=CH2) group, which significantly influence its reactivity and biological interactions.

This compound exerts its biological effects primarily through the following mechanisms:

- Formation of Schiff Bases : The compound readily forms Schiff bases with amines, which are crucial intermediates in various biochemical processes. This reaction is facilitated by the aldehyde group, leading to potential modulation of enzyme activities.

- Antioxidant Activity : It has been shown to disrupt cellular antioxidation systems, which can lead to oxidative stress under certain conditions. This dual role as an antioxidant and pro-oxidant is dependent on dosage and cellular context .

- Gene Expression Modulation : The compound can interact with transcription factors, influencing gene expression related to metabolic pathways and cellular signaling.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which can protect cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.

Anticancer Activity

In animal models, this compound has shown potential anticancer effects. For instance, studies involving Ehrlich ascites carcinoma cells demonstrated that treatment with varying doses of this compound resulted in significant inhibition of tumor growth, suggesting its utility as a therapeutic agent in cancer treatment .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes:

- Aldehyde Dehydrogenase : This enzyme is crucial for metabolizing aldehydes into carboxylic acids. The compound's interaction can modulate enzyme activity, affecting metabolic pathways.

- Monoamine Oxidase (MAO) : Some derivatives have shown preferential inhibition towards MAO-B, indicating potential applications in treating neurodegenerative diseases .

Dosage Effects

The biological activity of this compound is highly dose-dependent:

- Low Doses : Exhibits beneficial effects such as antioxidant activity.

- High Doses : Can induce toxicity, leading to oxidative stress and cellular damage.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound against EAC cells in Swiss albino mice. Results indicated that higher doses led to significant tumor weight reduction and increased survival time compared to control groups treated with standard chemotherapy agents like bleomycin .

- Enzyme Interaction Studies : Research highlighted how this compound interacts with key enzymes involved in metabolic processes, revealing insights into its potential as a modulator of metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Hydroxy-5-vinylbenzaldehyde | Hydroxyl group at 2-position | Similar antioxidant properties |

| 5-Hydroxy-2-methoxybenzaldehyde | Methoxy instead of vinyl group | Different metabolic pathway interactions |

| 5-Hydroxy-2-nitrobenzaldehyde | Nitro group instead of vinyl group | Enhanced antibacterial activity |

Propriétés

IUPAC Name |

2-ethenyl-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-7-3-4-9(11)5-8(7)6-10/h2-6,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQUNPCJOSWNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.